(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
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Overview
Description
®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is a chiral compound with significant importance in pharmaceutical chemistry. It is an enantiomerically pure alcohol that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of chemokine receptor antagonists used in the treatment of HIV/AIDS .
Mechanism of Action
Target of Action
It’s structurally similar compound, ®-1-[4-(trifluoromethyl)phenyl]ethanol, is known to be an important intermediate for the production of ad101 (sch-350581), a chemokine ccr5 antagonist . This suggests that ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol may also interact with similar targets.
Mode of Action
For instance, it may inhibit the replication of HIV-1 via blockade of its entry into cells .
Biochemical Pathways
Given its potential role as a chemokine ccr5 antagonist, it may affect pathways related to immune response and viral entry into cells .
Result of Action
Based on its potential role as a chemokine ccr5 antagonist, it may inhibit the replication of hiv-1 via blockade of its entry into cells .
Action Environment
It’s known that the biocatalytic process for the synthesis of ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated trichoderma asperellum zjph0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . This suggests that the reaction environment, including temperature, enzyme dosage, substrate ratio, and time, can significantly influence the efficacy of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol can be achieved through several synthetic routes. One efficient method involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic process employs a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency. Under optimal conditions, this method yields the desired product with excellent enantioselectivity (>99.9% enantiomeric excess) and high yield (99.1%) within a short reaction time .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol often involves large-scale biocatalytic processes. These processes utilize whole-cell catalysts, such as recombinant E. coli, to achieve high efficiency and scalability. The use of polar organic solvents in combination with aqueous media is a common approach to improve substrate concentration and reaction rates .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of chiral pharmaceuticals and other complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of chemokine receptor antagonists, which are crucial in studying HIV/AIDS mechanisms.
Medicine: It is a key intermediate in the production of drugs that inhibit the replication of HIV-1 by blocking its entry into cells.
Industry: The compound is used in the development of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
4-(Trifluoromethyl)phenyl)ethanol: A related compound lacking the amino group, used in different synthetic applications.
®-1-(4-(Trifluoromethyl)phenyl)ethanol: Another chiral alcohol with similar synthetic applications but different functional groups
Uniqueness
®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is unique due to its specific chiral configuration and the presence of both amino and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis and research .
Properties
IUPAC Name |
(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJAPRZLEXCFHF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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